molecular formula C15H16Cl2N2O2 B13100982 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one CAS No. 88094-23-9

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one

Cat. No.: B13100982
CAS No.: 88094-23-9
M. Wt: 327.2 g/mol
InChI Key: ODKHPJGDCWDSDS-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research, particularly in the areas of cardiovascular diseases and oncology . The core pyridazinone structure is a key pharmacophore in developing inhibitors for various biological targets. Notably, structurally similar compounds, such as tert-butyl derivatives with fluoro-alkoxy benzyloxy substitutions, have been identified as potent inhibitors of Mitochondrial Complex I (MC1) . These related analogs exhibit high affinity for the mitochondrial complex in the heart, making them of interest for developing positron emission tomography (PET) imaging agents to study myocardial perfusion and energy metabolism . Furthermore, the pyridazinone scaffold is found in numerous derivatives investigated for vasodilatory effects, acting through mechanisms such as phosphodiesterase (PDE) inhibition, which is relevant for treating hypertension and other cardiovascular conditions . Beyond cardiovascular research, this scaffold shows promise in oncology. The association between hypertension and cancer incidence, a field known as reverse cardio-oncology, drives interest in molecules that may possess dual activity or can be repurposed . Pyridazinone derivatives have been studied as targeted anticancer agents, with mechanisms of action including the inhibition of key enzymes like tyrosine kinases . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel compounds to explore these therapeutic avenues. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

88094-23-9

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

2-butyl-4-chloro-5-[(4-chlorophenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C15H16Cl2N2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3

InChI Key

ODKHPJGDCWDSDS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Substitution Reactions:

    Etherification: The 4-chlorobenzyl group can be introduced via etherification reactions using 4-chlorobenzyl alcohol and suitable coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituents, potentially leading to dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a comparative analysis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
This compound (Target Compound) C₁₆H₁₈Cl₂N₂O₂ 341.24* 2-Butyl, 4-Cl, 5-(4-Cl-benzyloxy) Hypothesized antiviral activity
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one C₁₇H₂₀ClFN₂O₃ 354.80 2-tert-Butyl, 4-Cl, 5-(4-F-ethoxy-benzyloxy) Dihedral angle: 41.37° (pyridazine-benzene)
2-(t-Butyl)-4-chloro-5-((4-(hydroxymethyl)benzyl)oxy)pyridazin-3(2H)-one C₁₆H₁₉ClN₂O₃ 322.79 2-tert-Butyl, 4-Cl, 5-(4-hydroxymethyl-benzyloxy) Downstream applications (unspecified)
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Varies Varies 2-Alkyl/aryl, 5-Cl, 6-phenyl Synthesized via K₂CO₃-mediated alkylation

Notes:

  • Target Compound : Molecular weight calculated based on formula. Direct activity data are unavailable in the provided evidence, but the 4-chlorobenzyl group is associated with anti-HIV activity in coumarin derivatives (52% inhibition at 100 μM) .
  • Fluorinated Analog : Exhibits a triclinic crystal structure (space group P1) with a disordered fluoroethoxy chain. High structural rigidity due to the dihedral angle between pyridazine and benzene rings .
  • Hydroxymethyl Derivative: Lower molecular weight due to the absence of a second chlorine atom. Potential for further functionalization via the hydroxymethyl group .

Key Findings :

Substituent Impact on Activity: The 4-chlorobenzyl group in the target compound may enhance antiviral activity, as seen in coumarin derivatives .

Crystallographic Insights: Fluorinated pyridazinones exhibit conformational rigidity due to steric and electronic effects, which could influence binding to biological targets .

Synthetic Flexibility : The K₂CO₃-mediated alkylation method (used for 5-chloro-6-phenyl derivatives) is adaptable for introducing diverse substituents at position 2 .

Biological Activity

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a pyridazine ring, a butyl group, a chloro group, and a chlorobenzyl ether, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of mitochondrial complex I. This enzyme plays a crucial role in cellular respiration and energy production, making it a vital target for therapeutic intervention.

Key Findings:

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-tert-butyl-4-chloro-5-(benzyloxy)pyridazin-3(2H)-oneSimilar pyridazine core; tert-butyl groupInhibitor of mitochondrial complex I
4-chloro-5-(hydroxymethyl)benzyl oxy pyridazinoneHydroxymethyl substitution instead of butylPotentially similar biological effects
1-(4-chlorophenyl)-3-methylbutanamineDifferent core structure but similar halogen substitutionStimulant effects; different mechanism

Study on Mitochondrial Complex I Inhibition

A study focused on the inhibition of mitochondrial complex I by this compound found that the compound effectively reduced the activity of this enzyme in vitro. This inhibition was associated with decreased ATP production and increased reactive oxygen species (ROS) levels in treated cells, indicating a potential mechanism for its therapeutic effects in metabolic disorders.

Antioxidant Activity Evaluation

Another research effort evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited moderate antioxidant activity, which may contribute to its overall biological profile.

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